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A deep dive into the clinical trial outcomes of Tafamidis versus Patisiran, Inotersen, Vutrisiran,

and Acoramidis reveals a shifting landscape in the management of Transthyretin Amyloidosis

(ATTR), a rare and life-threatening disease. This guide provides a comprehensive comparison

of these therapies, focusing on their clinical efficacy, safety profiles, and the methodologies of

their pivotal clinical trials.

Transthyretin amyloidosis (ATTR) is a progressive condition characterized by the misfolding

and aggregation of transthyretin (TTR) protein, leading to the formation of amyloid fibrils that

deposit in various organs, primarily the heart and nerves. For years, treatment options were

limited, but the approval of Tafamidis marked a significant turning point. Now, a new wave of

therapies, including RNA interference (RNAi) agents and other TTR stabilizers, is further

revolutionizing patient care. This report offers an objective comparison of the clinical trial data

for these treatments to inform researchers, scientists, and drug development professionals.

Mechanism of Action: Stabilizers vs. Silencers
The therapeutic strategies for ATTR primarily fall into two categories: TTR stabilizers and TTR

silencers.

TTR Stabilizers (Tafamidis and Acoramidis): These small molecules bind to the TTR

tetramer, preventing it from dissociating into monomers—the rate-limiting step in amyloid
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fibril formation. By stabilizing the native structure of the TTR protein, these drugs reduce the

production of amyloidogenic intermediates.[1][2][3][4]

TTR Silencers (Patisiran, Inotersen, and Vutrisiran): These therapies utilize RNA-based

mechanisms to inhibit the synthesis of TTR protein in the liver, thereby reducing the overall

concentration of circulating TTR available for misfolding and aggregation. Patisiran and

Vutrisiran are small interfering RNA (siRNA) therapeutics, while Inotersen is an antisense

oligonucleotide (ASO).
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Figure 1: Mechanisms of action for TTR stabilizers and silencers in ATTR.
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Clinical Trial Outcomes: A Head-to-Head
Comparison
The efficacy and safety of these therapies have been evaluated in several key clinical trials.

The following tables summarize the primary outcomes related to mortality and cardiovascular

hospitalizations.

Tafamidis (ATTR-ACT Study)
The Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) was a pivotal Phase

3 study that established the efficacy of Tafamidis in patients with ATTR-CM.[5][6][7]

Outcome
Tafamidis (Pooled
20mg and 80mg)

Placebo p-value

All-Cause Mortality (at

30 months)
29.5% (78/264) 42.9% (76/177) 0.0259

Cardiovascular-

Related

Hospitalizations (Rate

per year)

0.48 0.70 <0.0001

Table 1: Key outcomes from the ATTR-ACT trial for Tafamidis.[8][9]

Patisiran (APOLLO-B Study)
The APOLLO-B Phase 3 study evaluated the efficacy and safety of Patisiran in patients with

ATTR amyloidosis with cardiomyopathy.
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Outcome Patisiran Placebo
Hazard Ratio (95%
CI)

All-Cause Mortality (at

12 months)
2.8% (5/181) 4.5% (8/178) 0.554 (0.281 to 1.094)

Composite of All-

Cause Mortality and

Frequency of All-

Cause

Hospitalizations and

Urgent Heart Failure

Visits

- - 0.801 (0.573 to 1.118)

Table 2: Key outcomes from the APOLLO-B trial for Patisiran.[1][10][11] Note: The study was

not powered for mortality and hospitalization endpoints.

Vutrisiran (HELIOS-B Study)
The HELIOS-B Phase 3 study assessed the efficacy and safety of Vutrisiran in patients with

ATTR amyloidosis with cardiomyopathy.

Outcome Vutrisiran Placebo
Hazard Ratio
(95% CI)

p-value

Composite of All-

Cause Mortality

and Recurrent

Cardiovascular

Events

- -
0.72 (0.56 to

0.93)
0.01

All-Cause

Mortality (at 42

months)

- -
0.65 (0.46 to

0.90)
0.01

Table 3: Key outcomes from the HELIOS-B trial for Vutrisiran.[3][11]
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Acoramidis (ATTRibute-CM Study)
The ATTRibute-CM Phase 3 trial evaluated the efficacy and safety of Acoramidis in patients

with ATTR-CM.

Outcome Acoramidis Placebo
Hazard Ratio
(95% CI)

p-value

Composite of All-

Cause Mortality

or First

Cardiovascular

Hospitalization

35.9% 50.5%
0.64 (0.50 to

0.83)
0.0008

First

Cardiovascular

Hospitalization

26.7% 42.6%
0.60 (0.45 to

0.80)
0.0005

All-Cause

Mortality
19.3% 25.7%

0.77 (0.54 to

1.10)
0.15

Table 4: Key outcomes from the ATTRibute-CM trial for Acoramidis.[2][7]

Inotersen (NEURO-TTR Study)
The NEURO-TTR Phase 3 study primarily focused on neurological endpoints in patients with

hereditary ATTR polyneuropathy. While a sub-population had cardiomyopathy, the study was

not designed to assess cardiovascular outcomes as primary endpoints. There were five deaths

in the Inotersen arm and zero in the placebo arm, with four of the deaths in the treatment arm

considered unrelated to the drug.[12][13]

Experimental Protocols: A Glimpse into the
Methodologies
The following provides a high-level overview of the experimental designs of the key clinical

trials.
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Pivotal Clinical Trial Workflow for ATTR Therapies
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Figure 2: Simplified workflows of the pivotal clinical trials.

ATTR-ACT (Tafamidis)[3][10][12][14]
Study Design: A Phase 3, multicenter, international, double-blind, placebo-controlled,

randomized, 3-arm study.
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Patient Population: 441 patients with wild-type or hereditary ATTR-CM.

Intervention: Patients were randomized in a 2:1:2 ratio to receive Tafamidis 80 mg,

Tafamidis 20 mg, or placebo daily for 30 months.

Primary Endpoint: A hierarchical analysis of all-cause mortality and the frequency of

cardiovascular-related hospitalizations.

APOLLO-B (Patisiran)[1][2][11][15][16]
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter, global

study.

Patient Population: 360 adult patients with ATTR amyloidosis (hereditary or wild-type) with

cardiomyopathy.

Intervention: Patients were randomized 1:1 to receive Patisiran 0.3 mg/kg or placebo

intravenously every three weeks for a 12-month double-blind period.

Primary Endpoint: Change from baseline in the 6-Minute Walk Test (6-MWT) at 12 months.

HELIOS-B (Vutrisiran)[4][5][8][9][13]
Study Design: A Phase 3, randomized, double-blind, placebo-controlled, multicenter study.

Patient Population: 655 patients with ATTR amyloidosis with cardiomyopathy.

Intervention: Patients were randomized 1:1 to receive Vutrisiran 25 mg or placebo via

subcutaneous injection once every 3 months for up to 36 months.

Primary Endpoint: A composite of all-cause mortality and recurrent cardiovascular events.

ATTRibute-CM (Acoramidis)[6][17][18][19][20]
Study Design: A Phase 3, randomized, double-blind, placebo-controlled study.

Patient Population: 632 patients with symptomatic ATTR-CM.
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Intervention: Patients were randomized in a 2:1 fashion to either Acoramidis HCl 800 mg

twice daily or a matching placebo for 30 months.

Primary Endpoint: A hierarchical analysis consisting of all-cause mortality, cumulative

frequency of cardiovascular-related hospitalization, change from baseline in NT-proBNP, and

change from baseline in 6-minute walk distance.

NEURO-TTR (Inotersen)[21][22][23][24][25]
Study Design: A Phase 3 randomized, double-blind, placebo-controlled, international study.

Patient Population: 172 patients with hereditary ATTR polyneuropathy.

Intervention: Patients were randomized 2:1 to receive 300 mg of Inotersen or placebo via

weekly subcutaneous injection for 15 months.

Primary Endpoints: Change from baseline in the modified Neuropathy Impairment Score +7

(mNIS+7) and the Norfolk Quality of Life Questionnaire-Diabetic Neuropathy (Norfolk QoL-

DN).

Conclusion
The treatment paradigm for Transthyretin Amyloidosis has evolved significantly with the advent

of TTR stabilizers and silencers. Tafamidis, as the first approved therapy for ATTR-CM,

demonstrated a significant reduction in mortality and cardiovascular hospitalizations. The

newer TTR stabilizer, Acoramidis, has also shown promising results in reducing a composite of

mortality and cardiovascular hospitalizations. The TTR silencers, Patisiran and Vutrisiran, have

shown efficacy in improving functional capacity and quality of life, with Vutrisiran also

demonstrating a significant reduction in a composite of mortality and recurrent cardiovascular

events. Inotersen has proven effective for the polyneuropathy associated with hereditary ATTR.

The choice of therapy will likely depend on a variety of factors including the specific ATTR

phenotype (cardiomyopathy vs. polyneuropathy), disease severity, patient preference for oral

versus injectable administration, and long-term safety and efficacy data. The ongoing research

and development in this field continue to offer hope for improved outcomes for patients with this

devastating disease. Future studies, including head-to-head comparisons and long-term
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observational data, will be crucial in further defining the optimal treatment strategies for

individuals with Transthyretin Amyloidosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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